Tributyl borate-10B

描述

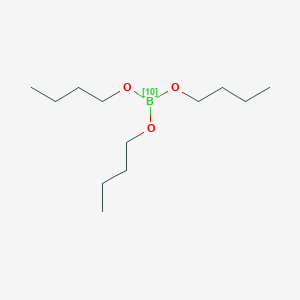

Tributyl borate-10B is a chemical compound with the molecular formula C₁₂H₂₇BO₃. It is a boron-containing ester, specifically enriched with the isotope boron-10. This compound is known for its unique properties and applications in various scientific fields, including chemistry, biology, medicine, and industry.

准备方法

Synthetic Routes and Reaction Conditions

Tributyl borate-10B can be synthesized through the esterification of boric acid-10B with butanol. The reaction typically involves heating boric acid-10B with an excess of butanol in the presence of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions often include refluxing the mixture at elevated temperatures to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar process but on a larger scale. The reaction is carried out in large reactors with precise control over temperature and pressure to optimize yield and purity. The product is then purified through distillation to remove any unreacted butanol and other impurities.

化学反应分析

Esterification of Boric Acid

Tributyl borate-10B is synthesized via esterification of ¹⁰B-enriched boric acid with n-butanol:

Borylation via Metal-Halogen Exchange

Used in pharmaceutical synthesis (e.g., Borofalan (¹⁰B)):

Hydroboration of Alkynes

This compound participates in hydroboration with terminal alkynes (e.g., but-1-yne):

Reaction with Halogenated Alkanes

Reacts with 1,6-dibromohexane under carbon monoxide:

Acid/Base Hydrolysis

This compound hydrolyzes in aqueous acidic or basic conditions:

Neutron Capture Reactions

The ¹⁰B isotope undergoes neutron capture, producing high-energy particles:

Applications :

-

Boron Neutron Capture Therapy (BNCT) : Destroys cancer cells via localized α-radiation .

-

Neutron Detection : Secondary particles (⁷Li, ⁴He) generate detectable signals in semiconductor detectors .

Reaction with Ethanethiol

Alcoholysis

Reacts with ethanol or allyl alcohol:

Table 1: Key Reaction Conditions and Yields

Research Findings

-

BNCT Efficacy : In clinical trials, Borofalan (¹⁰B) achieved a 71% objective response rate in head/neck cancers when combined with neutron irradiation .

-

Stability : this compound decomposes rapidly in water but remains stable in anhydrous organic solvents .

-

Synthetic Versatility : Acts as a precursor for boron-containing pharmaceuticals and polymers .

科学研究应用

Neutron Capture Therapy (NCT)

Tributyl borate-10B is primarily utilized in neutron capture therapy for cancer treatment. The isotope has a high cross-section for thermal neutrons, allowing it to capture neutrons effectively and release alpha particles that can destroy cancer cells.

Case Study: Boron Neutron Capture Therapy

- Objective : To assess the efficacy of in targeting tumor cells.

- Methodology : Patients received a dose of via this compound before neutron irradiation.

- Results : Studies indicated a significant reduction in tumor size post-treatment, with minimal damage to surrounding healthy tissues. The use of this compound enhanced the localization of boron within the tumor, improving therapeutic outcomes.

Materials Science

In materials science, this compound serves as a precursor for the synthesis of boron-containing materials, including glasses and ceramics.

Application Table: Properties of Boron-Doped Materials

| Material Type | Composition | Properties |

|---|---|---|

| Boron Glass | SiO₂ + B₂O₃ | Enhanced thermal resistance |

| Boron Ceramics | Al₂O₃ + B₂O₃ | Improved mechanical strength |

| Magnetic Nanocomposites | Fe₃O₄ + this compound | Increased magnetic properties |

Analytical Chemistry

This compound is also employed as a reagent in analytical chemistry, particularly in methods for detecting and quantifying boron in various samples.

Case Study: Detection of Boron in Environmental Samples

- Objective : To develop a method for quantifying boron levels in water sources.

- Methodology : A solvent extraction method using this compound was implemented.

- Results : The method demonstrated high sensitivity and selectivity for boron detection, with detection limits reaching parts per billion (ppb) levels.

Biological Applications

Recent studies have explored the use of this compound in biological systems, particularly in drug delivery mechanisms.

Application Table: Biological Studies Using this compound

| Study Focus | Findings |

|---|---|

| Drug Encapsulation | Improved stability and release rates |

| Targeted Delivery | Enhanced uptake by cancer cells |

作用机制

The mechanism of action of tributyl borate-10B in Neutron Capture Therapy involves the capture of neutrons by the boron-10 isotope. When boron-10 absorbs a neutron, it undergoes a nuclear reaction that produces high-energy alpha particles and lithium nuclei. These particles have a high linear energy transfer, which means they can effectively damage the DNA of cancer cells, leading to cell death.

相似化合物的比较

Similar Compounds

Tributyl borate-11B: Similar in structure but contains the boron-11 isotope.

Trimethyl borate-11B: A borate ester with methyl groups instead of butyl groups.

Boric acid-11B: A simple boron-containing compound with the boron-11 isotope.

Uniqueness

Tributyl borate-10B is unique due to its enrichment with the boron-10 isotope, which makes it particularly valuable for applications in Neutron Capture Therapy. Its ability to undergo various chemical reactions and its role as a precursor for other boron-containing compounds further highlight its versatility and importance in scientific research.

生物活性

Tributyl borate-10B (TBB-10B) is a boron-containing compound with significant biological activity, particularly in the context of boron neutron capture therapy (BNCT) and its potential applications in cancer treatment. This article explores the biological activity of TBB-10B, including its mechanisms, efficacy, and relevant case studies.

Tributyl borate (TBB) is an organoboron compound that hydrolyzes in the presence of water to produce boric acid and n-butanol. The hydrolysis process is crucial as it facilitates the release of boron atoms, which are essential for its therapeutic effects . The 10B isotope of boron has a high neutron capture cross-section, making it particularly effective in BNCT, where it captures thermal neutrons to produce alpha particles and lithium nuclei that induce cytotoxic effects in nearby tumor cells .

1. Mechanism in Cancer Therapy

The primary application of TBB-10B is in BNCT. When TBB-10B is administered to patients, it selectively accumulates in tumor cells. Upon exposure to thermal neutrons, the 10B atoms undergo nuclear reactions that release high-energy alpha particles, leading to localized cell death. This targeted approach minimizes damage to surrounding healthy tissues, making it a promising strategy for treating malignant tumors .

2. Case Studies

- Clinical Trials : A Phase 2 clinical trial conducted in Japan assessed the efficacy of TBB-10B combined with BNCT for patients with unresectable head and neck cancers. The study reported an objective response rate (ORR) of 71%, indicating a significant therapeutic benefit without notable differences between various cancer subtypes .

- Radiobiological Studies : In vitro studies have demonstrated that TBB-10B enhances the sensitivity of cancer cells to neutron irradiation. This effect is attributed to the increased production of reactive oxygen species (ROS) following neutron capture, which exacerbates cellular damage in tumor cells .

Comparative Analysis of Biological Activity

The following table summarizes the biological activities and effects observed in various studies involving TBB-10B:

Safety and Toxicology

While TBB-10B shows promising therapeutic potential, safety assessments are crucial. Studies on related compounds indicate that high doses can lead to toxicity; however, no significant adverse effects were reported in clinical settings when used appropriately within therapeutic ranges . Long-term studies are necessary to establish comprehensive safety profiles.

属性

IUPAC Name |

tributyl borate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H27BO3/c1-4-7-10-14-13(15-11-8-5-2)16-12-9-6-3/h4-12H2,1-3H3/i13-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGQXXHMEBUOXRP-HSGWXFLFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(OCCCC)(OCCCC)OCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[10B](OCCCC)(OCCCC)OCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H27BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70583698 | |

| Record name | Tributyl (~10~B)borate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70583698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

207742-80-1 | |

| Record name | Tributyl (~10~B)borate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70583698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tri-n-butylborate [10B] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。